2-Amino-1-phenylethanol 2-Amino-1-phenylethanol Phenylethanolamine is the simplest member of the class of phenylethanolamines that is 2-aminoethanol bearing a phenyl substituent at the 1-position. The parent of the phenylethanolamine class. It has a role as a human metabolite. It is a conjugate base of a phenylethanolaminium.
2-Amino-1-phenylethanol is a natural product found in Pogostemon cablin, Apis cerana, and other organisms with data available.
Simple amine found in the brain. It may be modulator of sympathetic functions. Its derivatives are adrenergic agonists and antagonists. It is also used in chemical industry.
Brand Name: Vulcanchem
CAS No.: 7568-93-6
VCID: VC21123661
InChI: InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2
SMILES: C1=CC=C(C=C1)C(CN)O
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

2-Amino-1-phenylethanol

CAS No.: 7568-93-6

Cat. No.: VC21123661

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-phenylethanol - 7568-93-6

Specification

CAS No. 7568-93-6
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 2-amino-1-phenylethanol
Standard InChI InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2
Standard InChI Key ULSIYEODSMZIPX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CN)O
Canonical SMILES C1=CC=C(C=C1)C(CN)O
Melting Point 56.5 °C

Introduction

Chemical Identity and Properties

2-Amino-1-phenylethanol (C₈H₁₁NO) is a bifunctional compound containing both hydroxyl and amino groups. It exists as a solid at room temperature with a characteristic amine-like odor. The compound's dual functionality makes it an important intermediate in pharmaceutical and fine chemical synthesis.

Basic Identification Data

The following table summarizes the key identification parameters for 2-Amino-1-phenylethanol:

ParameterValue
Chemical Name2-Amino-1-phenylethanol
CAS Registry Number7568-93-6
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
Physical State (20°C)Solid
AppearanceWhite to orange to green powder or crystal
Melting Point54.0 to 59.0°C
IUPAC Name2-amino-1-phenylethanol
Synonymsα-(Aminomethyl)benzyl alcohol, Phenylethanolamine

The compound has well-defined physical properties that aid in its identification and purification. The melting point range of 54.0 to 59.0°C is commonly used as a quality control parameter in laboratory settings .

Structural Characteristics

2-Amino-1-phenylethanol features a phenyl ring attached to a carbon bearing a hydroxyl group, which is adjacent to a carbon with an amino group. This structure can be represented by the SMILES notation: C1=CC=C(C=C1)C(CN)O .

The compound's structure includes a stereogenic center at the carbon atom bearing the hydroxyl group, leading to the existence of enantiomers that will be discussed in later sections of this report. The hydroxyl and amino functional groups provide sites for hydrogen bonding and further chemical modifications.

Stereochemistry and Enantiomers

Chiral Properties

2-Amino-1-phenylethanol possesses a chiral center, resulting in two enantiomers: (R)-2-Amino-1-phenylethanol and (S)-2-Amino-1-phenylethanol. These enantiomers have identical physical properties but differ in their optical rotation and biological activities.

(R)-2-Amino-1-phenylethanol

The (R)-enantiomer, also known as (R)-(-)-2-Amino-1-phenylethanol, has the following properties:

PropertyValue
CAS Number2549-14-6
Optical Rotation−43° (c=2 in Ethanol)
Melting Point57°C to 63°C
Commercial Purity97%, ee 98%
InChI KeyULSIYEODSMZIPX-QMMMGPOBSA-N

The (R)-enantiomer is commercially available with high enantiomeric purity (98% ee) and is used in asymmetric synthesis and pharmaceutical applications .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-Amino-1-phenylethanol, including both racemic and enantioselective methods.

Racemic Synthesis

A common approach for the synthesis of racemic 2-Amino-1-phenylethanol involves the ring-opening of styrene oxide:

  • Reaction of styrene oxide with sodium hexamethyldisilazane in tetrahydrofuran (THF) at 0-25°C for 20 hours

  • Quenching with water and stirring for 5 hours

  • Extraction with dichloromethane and purification by column chromatography

This method provides the product in approximately 81% yield .

Enantioselective Synthesis

Two efficient enantioselective methods have been reported:

Oxazaborolidine-Catalyzed Reduction

This approach involves:

  • Enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone

  • Formation of chiral chloro alcohol with 93-97% enantiomeric excess

  • Reaction with dilute ammonium hydroxide to produce the amino alcohol

This method provides the enantiomerically enriched product in good yield while maintaining high enantioselectivity .

Noyori Hydrogenation

The second approach follows the Noyori asymmetric hydrogenation protocol:

  • Conversion of phenacyl chloride to succinimido acetophenone

  • Hydrogenation using a chiral ruthenium complex with a base and an optically active amine

  • Formation of optically active succinimido alcohol with 98% enantiomeric excess

  • Hydrolysis with dilute base to produce the optically active amino alcohol

This method delivers the amino alcohol with excellent enantioselectivity and yield .

Derivative Forms

Hydrochloride Salt

2-Amino-1-phenylethanol hydrochloride is an important derivative with the following properties:

PropertyValue
CAS Number4561-43-7
Molecular FormulaC₈H₁₂ClNO
Molecular Weight173.64 g/mol
IUPAC Name2-amino-1-phenylethanol;hydrochloride
InChI KeyGMYDEDCMIQAOCT-UHFFFAOYSA-N

The hydrochloride salt form often provides improved stability and solubility characteristics compared to the free base. This derivative is commonly used in pharmaceutical applications and as a reagent in chemical synthesis .

Other Derivatives

Several other derivative forms exist, including:

  • (1R)-2-AMINO-1-PHENYLETHANOL HYDROCHLORIDE

  • (S)-2-Amino-1-phenylethanol HCl

  • Various protected forms used in pharmaceutical synthesis

These derivatives serve specific purposes in chemical synthesis and drug development programs .

Safety ParameterClassification
GHS Signal WordDanger
Hazard StatementsH314: Causes severe skin burns and eye damage
UN NumberUN3259 (for the hydrochloride salt)
Storage ConditionsRoom temperature (recommended in a cool, dark place, <15°C)
Special ConditionsStore under inert gas; Air sensitive

Applications and Research Significance

Synthetic Applications

2-Amino-1-phenylethanol serves as a valuable building block in organic synthesis due to its bifunctional nature. The presence of both hydroxyl and amino groups allows for selective transformations and the creation of complex molecular structures.

Pharmaceutical Applications

The compound and its derivatives have significance in pharmaceutical research and development. The enantiomerically pure forms are particularly important for the synthesis of chiral pharmaceuticals where stereochemistry plays a crucial role in biological activity.

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